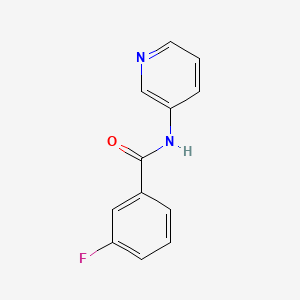
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as EPPTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPTT is a heterocyclic compound that contains a triazine ring, a pyridine ring, and a thione group. In
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed that 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione exerts its biological activities by inhibiting key enzymes or proteins involved in various cellular processes. For example, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of chitinase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been shown to inhibit viral replication and fungal growth. In vivo studies have shown that 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields and purity. It has also been shown to exhibit potent biological activities, making it a promising candidate for further research. However, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione also has some limitations. It has low solubility in water, which can make it challenging to work with in aqueous systems. It also has limited bioavailability, which can limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One direction is to further investigate its mechanism of action and identify its molecular targets. This can provide insights into its biological activities and potential therapeutic applications. Another direction is to explore its potential use as an agricultural pesticide or corrosion inhibitor. Additionally, further studies are needed to evaluate its safety and toxicity profile in vivo. Overall, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesemethoden
The synthesis of 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 2-ethoxybenzaldehyde, pyridine-3-carboxaldehyde, and thiourea in the presence of a catalyst such as zinc chloride. The reaction proceeds via a one-pot multicomponent reaction and yields 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione as the final product. The synthesis of 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential use as an antimicrobial agent. In agriculture, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to exhibit herbicidal and insecticidal activities. In material science, 1-(2-ethoxyphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-2-22-16-8-4-3-7-15(16)21-13-20(12-19-17(21)23)11-14-6-5-9-18-10-14/h3-10H,2,11-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREGYCMJCZOBKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CN(CNC2=S)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)


![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)

![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)